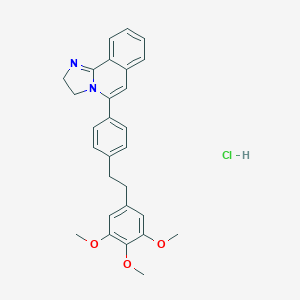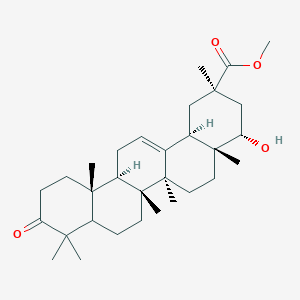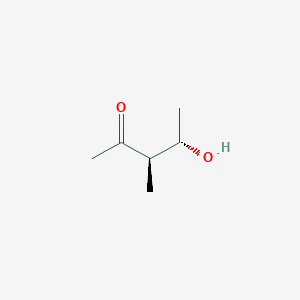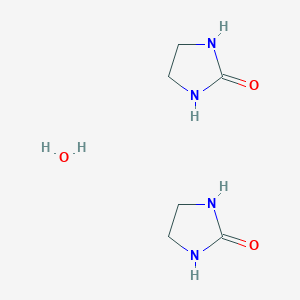
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. MIPO is a heterocyclic compound that contains a five-membered isoxazole ring and a pyrrolidine ring. In
作用機序
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for studying the brain and its functions. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It enhances learning and memory, as well as attention and executive function. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one also has neuroprotective effects, protecting neurons from damage and promoting their survival.
実験室実験の利点と制限
One advantage of using 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one's effects on other nAChR subtypes are not well understood, and it may have off-target effects that need to be considered.
将来の方向性
There are several future directions for research on 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in these conditions. Another area of interest is the development of more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential. Finally, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one could be used as a tool for studying the role of the α7 nAChR in other brain functions, such as pain perception and addiction.
合成法
The synthesis of 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one involves the reaction of 3-methyl-4-nitroisoxazole with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization to obtain 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in high yield and purity.
科学的研究の応用
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has shown potential as a tool for studying the brain and its functions. It has been used in research on neurotransmitter release, synaptic plasticity, and learning and memory. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has also been studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
112598-98-8 |
|---|---|
製品名 |
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one |
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-10-5)6-3-2-4-9-6/h10H,2-4H2,1H3 |
InChIキー |
NXFZEZURCDNVFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
正規SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
同義語 |
5(4H)-Isoxazolone,3-methyl-4-(2-pyrrolidinylidene)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



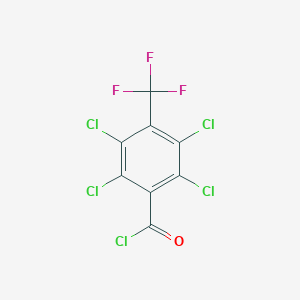

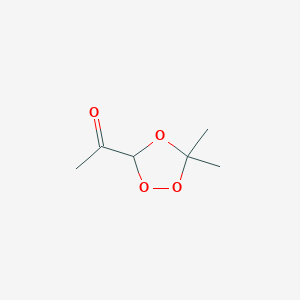

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
